Acetylsulfopyridine

Pharmacogenomics NAT2 acetylator phenotyping Personalized medicine

Laboratories developing sulfasalazine TDM assays face quantification errors when using surrogate sulfonamide metabolites as calibrants due to divergent chromatographic profiles. Acetylsulfopyridine (CAS 101651-74-5) resolves this as the authentic N4-acetylated sulfapyridine metabolite for accurate NAT2 acetylator phenotyping. • Genotype-stratified Cmax: 12.67 (rapid), 9.07 (intermediate), 4.22 mg/L (slow) • Validated quantitation range: 0.25-12 μg/mL for HPLC/LC-MS/MS • Enables therapeutic window monitoring (20-50 μg/mL) for IBD dose optimization

Molecular Formula C13H12N3NaO3S
Molecular Weight 313.31 g/mol
CAS No. 101651-74-5
Cat. No. B012742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylsulfopyridine
CAS101651-74-5
Synonymssodium (4-acetamidophenyl)sulfonyl-pyridin-2-yl-azanide
Molecular FormulaC13H12N3NaO3S
Molecular Weight313.31 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)[N-]C2=CC=CC=N2.[Na+]
InChIInChI=1S/C13H13N3O3S.Na/c1-10(17)15-11-5-7-12(8-6-11)20(18,19)16-13-4-2-3-9-14-13;/h2-9H,1H3,(H2,14,15,16,17);/q;+1/p-1
InChIKeyIQBNSRCVTFQREY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetylsulfopyridine Procurement Guide


Acetylsulfopyridine (CAS 101651-74-5 sodium salt; CAS 19077-98-6 free acid), also designated N-acetylsulfapyridine or N-[4-[(2-pyridinylamino)sulfonyl]phenyl]acetamide, is the primary acetylated metabolite of sulfapyridine formed via polymorphic N-acetyltransferase 2 (NAT2) [1]. The compound exists in two commercially relevant forms: the sodium salt (C₁₃H₁₂N₃NaO₃S, MW 313.31) for solubility-optimized applications [2], and the free acid (C₁₃H₁₃N₃O₃S, MW 291.33) with predicted pKa 8.27 and water solubility 0.32 g/L at 37°C . It is the major circulating metabolite detected in human serum following sulfasalazine administration and serves as a critical biomarker for NAT2 acetylator phenotyping and therapeutic drug monitoring in inflammatory bowel disease management [3].

Limitations of Generic Sulfonamide Standards


Generic substitution with other sulfonamide derivatives or acetylated metabolites is analytically invalid for sulfasalazine therapeutic drug monitoring. Acetylsulfopyridine is specifically the N4-acetylated product of sulfapyridine—the precise metabolite that accumulates in circulation at concentrations up to 4-fold higher in slow acetylators versus rapid acetylators following standard sulfasalazine dosing [1]. Alternative acetylated sulfonamides such as N-acetylsulfamethoxazole or N-acetylsulfadiazine possess different chromatographic retention characteristics, distinct UV absorption maxima, and divergent mass spectrometric fragmentation patterns, precluding their use as surrogate calibration standards [2]. The compound's plasma concentrations exhibit a defined therapeutic window of 20–50 μg/mL total sulfapyridine species, below which clinical response diminishes and above which adverse events increase, making accurate quantification with the authentic metabolite standard essential for dose optimization [3].

Acetylsulfopyridine Comparative Evidence


NAT2 Genotype-Dependent Cmax Variation

Acetylsulfopyridine Cmax exhibits clear, quantifiable stratification across NAT2 genotypes in a healthy Chinese cohort, enabling its use as a phenotypic discrimination standard. Following a single 1000 mg sulfasalazine dose, the Cmax of Acetylsulfopyridine in homozygous wild-type (rapid acetylators) was 12.67 ± 3.32 mg/L, decreasing to 9.07 ± 2.29 mg/L in heterozygotes (intermediate acetylators) and further declining to 4.22 ± 0.93 mg/L in homozygous variant (slow acetylators), with statistically significant intergroup differences [1].

Pharmacogenomics NAT2 acetylator phenotyping Personalized medicine

Acetylsulfopyridine AUC vs Parent Sulfapyridine

Acetylsulfopyridine demonstrates distinct systemic exposure characteristics compared to its parent compound sulfapyridine, with AUC values exhibiting opposite directional trends across NAT2 genotypes. The AUC₀₋₇₂ of Acetylsulfopyridine was significantly lower in slow acetylators (m/m subjects) versus rapid acetylators, whereas sulfapyridine AUC₀₋₇₂ was significantly higher in m/m subjects (172.57 ± 49.42 mg·h/L) compared to w/m (103.38 ± 39.85 mg·h/L) and w/w (71.37 ± 17.52 mg·h/L) subjects [1].

Pharmacokinetics Bioequivalence Therapeutic drug monitoring

Saliva-to-Plasma Ratio in Noninvasive Monitoring

Acetylsulfopyridine exhibits a substantially lower and more variable saliva-to-plasma concentration ratio compared to sulfapyridine, directly impacting the validity of salivary monitoring as a surrogate for systemic exposure. In healthy male volunteers administered a single 2.0 g oral dose of sulfasalazine, the mean saliva:plasma concentration ratio for Acetylsulfopyridine was 0.246 ± 0.056, compared to 0.559 ± 0.027 for sulfapyridine [1].

Bioanalytical method development Noninvasive sampling Clinical pharmacology

HPLC Quantitation Range Requirements

Acetylsulfopyridine requires distinct calibration and quantitation range specifications compared to sulfapyridine in validated HPLC methods for clinical sample analysis. In a polymer-based column ion-pair HPLC method validated for human serum, the quantitation range for Acetylsulfopyridine is 0.25 to 12 μg/mL, while sulfapyridine and sulfasalazine share a lower quantitation range of 0.1 to 12 μg/mL [1].

Analytical method validation HPLC assay development QC reference materials

Pediatric AUC Independence from Disease Activity

Acetylsulfopyridine AUC demonstrates independence from inflammatory bowel disease activity state in pediatric patients, contrasting with sulfapyridine AUC which varies significantly between active disease and remission phases. In 15 prepubertal children with IBD on maintenance sulfasalazine therapy, AUC(ASP) showed no significant difference between active disease and remission states, whereas AUC(total) and AUC(SP) were significantly higher during remission compared to active disease (p<0.05) [1].

Pediatric pharmacology IBD therapeutic monitoring Acetylator phenotyping

Zileuton Co-Administration Effects

Acetylsulfopyridine pharmacokinetics remain unaffected by zileuton co-administration, providing a stable reference metabolite for interaction studies where parent compound parameters may shift. In a multiple-dose drug interaction study, coadministration of zileuton 1.6 g/day with sulfasalazine 2 g/day resulted in no significant effects on the pharmacokinetics of Acetylsulfopyridine or sulfapyridine, establishing both as stable markers unaffected by this leukotriene synthesis inhibitor [1].

Drug-drug interaction studies Pharmacokinetic modeling Clinical trial support

Acetylsulfopyridine Application Scenarios


NAT2 Pharmacogenetic Phenotyping Assay

Acetylsulfopyridine serves as the essential calibration standard for developing and validating HPLC or LC-MS/MS assays that classify patients by NAT2 acetylator phenotype. The compound's genotype-stratified Cmax reference values (12.67 ± 3.32 mg/L for rapid acetylators, 9.07 ± 2.29 mg/L for intermediate, 4.22 ± 0.93 mg/L for slow) provide validated concentration benchmarks for establishing phenotype classification algorithms [1]. Procurement of high-purity Acetylsulfopyridine reference standard is required for laboratories implementing sulfasalazine dose individualization protocols based on prospective NAT2 genotyping or phenotypic screening.

Sulfasalazine TDM Assay Development

Clinical pharmacology laboratories developing validated TDM assays for sulfasalazine-treated inflammatory bowel disease or rheumatoid arthritis patients require Acetylsulfopyridine as a co-calibrator alongside sulfapyridine. The therapeutic window for total sulfapyridine species is 20–50 μg/mL [2], and accurate quantification of the acetylated fraction is essential because the ratio of AcSP to SP differs dramatically by acetylator phenotype. HPLC methods with validated quantitation ranges specific to AcSP (0.25–12 μg/mL) demand certified reference material for method validation, proficiency testing, and daily calibration curve construction [3].

Drug-Drug Interaction and PK Modeling

Acetylsulfopyridine is the preferred analytical target for pharmacokinetic modeling studies involving sulfasalazine due to its documented stability across disease states and drug interaction scenarios. In pediatric populations, AcSP AUC remains independent of IBD disease activity, unlike parent sulfapyridine which fluctuates significantly between active and remission phases [4]. Similarly, co-administration with zileuton produces no significant alteration in AcSP pharmacokinetics [5]. These properties make high-purity Acetylsulfopyridine essential for constructing robust population pharmacokinetic models that require stable metabolite markers unaffected by disease state or concomitant medication variables.

Bioequivalence and Generic Drug Development

Pharmaceutical manufacturers developing generic sulfasalazine formulations for ANDA submission must quantify Acetylsulfopyridine as a key pharmacokinetic parameter in bioequivalence studies. Regulatory requirements mandate measurement of both sulfapyridine and AcSP plasma concentrations to fully characterize the metabolic profile of the test product relative to the reference listed drug. The documented AUC differences across NAT2 genotypes—with SP AUC varying 2.42-fold between m/m and w/w subjects [1]—underscore that bioequivalence assessments must include AcSP measurement and potentially account for acetylator phenotype distribution in study populations. High-purity Acetylsulfopyridine reference standard is required for validated bioanalytical method development and sample analysis.

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